5-Formyl-2-methoxyphenyl benzoate
Overview
Description
“5-Formyl-2-methoxyphenyl benzoate” is a chemical compound with the molecular formula C15H12O4 and a molecular weight of 256.25 . It is also known by its CAS number 53440-24-7 .
Molecular Structure Analysis
The molecular structure of “5-Formyl-2-methoxyphenyl benzoate” consists of 15 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact mass is 256.07400 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Formyl-2-methoxyphenyl benzoate” are not fully detailed in the available resources. The compound has a molecular weight of 256.25300 . Other properties such as density, boiling point, melting point, and flash point are not specified .
Scientific Research Applications
Antifungal Applications
5-Formyl-2-methoxyphenyl benzoate has been identified as a bioactive precursor in the synthesis of compounds with antifungal properties . Its formyl group is reactive and can be manipulated to create derivatives that interact with fungal cell components, inhibiting their growth and survival.
Antihypertensive Agents
The compound serves as a starting material for the synthesis of antihypertensive drugs . These drugs work by relaxing blood vessels or decreasing heart rate, which in turn lowers blood pressure. The versatility of the formyl and methoxy groups in the compound allows for the creation of a variety of molecules with potential antihypertensive effects.
Anticancer Research
Researchers have explored the use of 5-Formyl-2-methoxyphenyl benzoate in the development of anticancer agents . The compound’s structure can be modified to target specific cancer cells, aiming to reduce tumor growth or enhance the efficacy of existing chemotherapy treatments.
Antiulcer Medication
The compound’s derivatives are being studied for their potential use in treating ulcers . By affecting the gastric environment or targeting bacteria like Helicobacter pylori, which are often implicated in ulcer formation, these derivatives could offer new avenues for antiulcer therapies.
Antipsychotic Drugs
5-Formyl-2-methoxyphenyl benzoate is also a precursor in the synthesis of antipsychotic medications . These medications are crucial for managing symptoms of psychiatric disorders such as schizophrenia, bipolar disorder, and severe depression.
Antiviral Agents
The compound has applications in the creation of antiviral drugs . These drugs can be designed to interfere with the replication of viruses or bolster the immune response to viral infections, thereby helping to manage diseases caused by viruses.
properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVLEKYAOMQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359313 | |
Record name | 5-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-methoxyphenyl benzoate | |
CAS RN |
53440-24-7 | |
Record name | 5-formyl-2-methoxyphenyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.